molecular formula C10H7ClN4O B1384421 2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 1126602-45-6

2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Cat. No.: B1384421
CAS No.: 1126602-45-6
M. Wt: 234.64 g/mol
InChI Key: BCEATAARWXWOBC-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrimidine ring with an indole moiety, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the pyrimidine ring. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Pyrimidine Ring Formation: The chlorinated indole is reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can undergo intramolecular cyclization to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one has several applications in scientific research:

Biological Activity

2-Amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one, a compound with the CAS number 1126602-45-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

The compound has the molecular formula C10H7ClN4OC_{10}H_7ClN_4O and a molecular weight of 234.64 g/mol. It is characterized by its unique pyrimido-indole structure, which is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant inhibitory effects on various kinases and potential anticancer properties. Below are key areas of biological activity:

1. Kinase Inhibition

The compound has been studied for its inhibitory effects on several receptor tyrosine kinases (RTKs), including:

Kinase Inhibition (IC50)
VEGFR-222.6 ± 4.5 nM
PDGFR-β40.3 ± 5.1 nM
EGFR15.07 ± 3.1 nM
Flt-339.6 ± 4.1 nM

These results suggest that the compound could serve as a potential therapeutic agent in cancer treatment by targeting these pathways, which are often dysregulated in tumors .

2. Anticancer Activity

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models. For instance, one study reported a tumor growth inhibition (TGI) of 76% at a dosage of 35 mg/kg in a COLO-205 xenograft mouse model . This highlights its potential as an effective anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival:

  • GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), an important regulator in various cellular processes including metabolism and cell cycle progression .

4. Cytotoxicity and Selectivity

In cytotoxicity assays against cancer cell lines, the compound displayed promising results with minimal toxicity towards normal cells, indicating a degree of selectivity that is desirable for anticancer agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Kinase Inhibition : A detailed structure–activity relationship (SAR) analysis revealed that modifications to the pyrimido-indole scaffold could enhance inhibitory potency against GSK-3β while improving metabolic stability .
  • Antitumor Efficacy : In a study involving MDA-MB-435 xenografts, the compound demonstrated significant antitumor effects, supporting its potential use in combination therapies for breast cancer .
  • Combination Chemotherapy Potential : Research has explored its use in combination with other chemotherapeutic agents, suggesting enhanced efficacy when paired with antiangiogenic drugs .

Properties

IUPAC Name

2-amino-5-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O/c11-4-2-1-3-5-6(4)7-8(13-5)14-10(12)15-9(7)16/h1-3H,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEATAARWXWOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(N2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191495
Record name 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126602-45-6
Record name 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126602-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g methyl sulfone was heated to melting. 7 (106.22 mg, 1.37 mmol) was added and the resulting mixture was stirred and heated at 110-120° C. to dissolve completely. 5 (200 mg, 0.837 mmol) was added in one part to the reaction mixture. Stirring was continued for 30 minutes. About 10 mL water was added to quench the reaction. Ammonia water was added to neutralize the reaction mixture. Solid precipitated out. This solid was filtered. Obtained solid was dissolved in chloroform and methanol, dried (using Na2SO4) and recrystallized. The overall yield was 78%. TLC Rf 0.33 (chloroform-methanol 1:1); mp>250° C.; 1H NMR (DMSO-d6) δ 6.57 (bs, 2H, 2-NH2, exch); 7.04-7.17 (m, 3H, phenyl); 10.41 (s, 1H, 9-NH, exch); 11.64 (s, 1H, 3-NH, exch). Anal. Calculated (C10H7ClN4O. 0.3CH3OH): C, 50.65; H, 3.38; N, 22.94; Cl, 14: Found: C, 50.91; H, 3.34; N, 22.60; Cl, 14.77.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
106.22 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
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2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
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2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 6
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

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